
カテプシン阻害剤1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
カテプシン阻害剤1は、リソソームに見られるプロテアーゼであるカテプシンの強力かつ選択的な阻害剤です。カテプシンは、タンパク質分解、細胞シグナル伝達、および様々な生理学的プロセスにおいて重要な役割を果たしています。 This compoundは、特にカテプシンL、L2、S、K、およびBを標的とし、研究および治療用途における貴重なツールとなっています .
科学的研究の応用
Cancer Treatment
Cathepsin inhibitors have shown promise in cancer therapy by modulating tumor microenvironments and inhibiting cancer cell proliferation. For instance, studies have indicated that inhibiting Cathepsin L can enhance the stability of glucocerebrosidase (GCase), potentially offering a therapeutic strategy for GBA1-associated Parkinson's disease and related disorders . Additionally, novel inhibitors targeting Cathepsin V have demonstrated the ability to impair tumor cell proliferation and increase immune cell cytotoxicity .
Bone Health
The inhibition of Cathepsin K has been extensively studied for its role in managing osteoporosis. Pharmacological inhibition of this enzyme leads to increased bone mineral density and improved bone strength . Clinical trials involving Odanacatib, a selective Cathepsin K inhibitor, have demonstrated significant reductions in bone resorption markers . The potential of such inhibitors extends to treating conditions like Paget's disease and glucocorticoid-induced osteoporosis.
Neurodegenerative Diseases
Cathepsins are increasingly recognized for their involvement in neurodegenerative diseases. Inhibition of Cathepsin L has been linked to increased levels of GCase in dopaminergic neurons, suggesting a potential therapeutic approach for diseases like Parkinson's . Furthermore, targeting these enzymes may mitigate neuroinflammation and neuronal damage associated with conditions such as Alzheimer's disease.
Autoimmune Disorders
Cathepsins play a crucial role in antigen processing and presentation. Inhibitors targeting Cathepsin S have been shown to prevent autoantigen presentation in autoimmune diseases . This suggests that selective inhibition could provide therapeutic benefits by modulating immune responses without broadly suppressing the immune system.
Case Studies
作用機序
カテプシン阻害剤1は、カテプシンの活性部位に結合することで効果を発揮し、基質のプロテオリティックな切断を阻止します。この阻害は、カテプシンの正常な機能を阻害し、細胞プロセスが変化します。 分子標的には、カテプシンの活性部位にあるシステイン残基が含まれ、関与する経路にはリソソーム分解や細胞外マトリックスの再構築などがあります .
類似化合物:
カテプシンS阻害剤: カテプシンSを選択的に阻害し、癌免疫療法に使用されます.
カテプシンK阻害剤: カテプシンKを標的とし、骨粗鬆症や骨関連疾患の治療に研究されています.
カテプシンB阻害剤: カテプシンBを阻害し、神経変性疾患における役割が研究されています.
独自性: this compoundは、複数のカテプシン(L、L2、S、K、B)を幅広く阻害するという独自性があり、様々な生理学的および病理学的プロセスを研究するための汎用性の高いツールとなっています。 その高い選択性と効力は、単一のカテプシンのみを標的とする可能性のある他の阻害剤とは異なります .
生化学分析
Biochemical Properties
Cathepsin Inhibitor 1 interacts with cathepsin B, a lysosomal enzyme involved in protein degradation . The inhibitor binds to the active site of the enzyme, preventing it from cleaving its substrates .
Cellular Effects
The inhibition of cathepsin B by Cathepsin Inhibitor 1 can have significant effects on cellular processes. For instance, it can influence cell signaling pathways and gene expression . It can also impact cellular metabolism, as cathepsin B is involved in the degradation of intracellular proteins .
Molecular Mechanism
Cathepsin Inhibitor 1 exerts its effects at the molecular level by binding to the active site of cathepsin B . This binding interaction prevents the enzyme from cleaving its substrates, thereby inhibiting its proteolytic activity .
Temporal Effects in Laboratory Settings
The effects of Cathepsin Inhibitor 1 can change over time in laboratory settings. For example, the inhibitor’s stability and degradation can affect its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Cathepsin Inhibitor 1 can vary with different dosages in animal models . High doses of the inhibitor can potentially lead to toxic or adverse effects .
Metabolic Pathways
Cathepsin Inhibitor 1 is involved in the metabolic pathway of protein degradation . It interacts with cathepsin B, which is a key enzyme in this pathway .
Transport and Distribution
Cathepsin Inhibitor 1 is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
Cathepsin Inhibitor 1 is localized within the lysosomes of cells . This subcellular localization is crucial for its activity, as it allows the inhibitor to interact with cathepsin B, which is also located in the lysosomes .
準備方法
合成経路と反応条件: カテプシン阻害剤1の合成には、主要な中間体の形成や最終的なカップリング反応など、複数のステップが含まれます合成に使用される一般的な試薬には、有機溶媒、触媒、保護基などがあり、選択的な反応を保証します .
工業的生産方法: this compoundの工業的生産には、収率と純度を最大化するために最適化された反応条件を使用した大規模合成が関与します。 これには、高スループット反応器、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれます .
化学反応の分析
反応の種類: カテプシン阻害剤1は、以下を含む様々な化学反応を起こします。
酸化: 酸素の付加または水素原子の除去が関与します。
還元: 水素原子の付加または酸素の除去が関与します。
一般的な試薬と条件:
酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどがあります。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により酸化された誘導体が得られる一方、還元により阻害剤の還元体が得られる場合があります .
4. 科学研究における用途
This compoundは、以下を含む幅広い科学研究用途を持っています。
化学: 様々な化学反応や経路におけるカテプシンの役割を研究するためのツールとして使用されます。
生物学: アポトーシス、オートファジー、タンパク質分解などの細胞プロセスに対するカテプシン阻害の影響を調べるために、細胞培養研究に使用されます.
医学: 癌、神経変性疾患、炎症性疾患など、カテプシンの活性が調節されていない疾患に対する潜在的な治療薬として研究されています.
類似化合物との比較
Cathepsin S Inhibitors: Selectively inhibit cathepsin S and are used in cancer immunotherapy.
Cathepsin K Inhibitors: Target cathepsin K and are explored for the treatment of osteoporosis and bone-related diseases.
Cathepsin B Inhibitors: Inhibit cathepsin B and are investigated for their role in neurodegenerative diseases.
Uniqueness: Cathepsin Inhibitor 1 is unique due to its broad-spectrum inhibition of multiple cathepsins (L, L2, S, K, and B), making it a versatile tool for studying various physiological and pathological processes. Its high selectivity and potency distinguish it from other inhibitors that may target only a single cathepsin .
生物活性
Cathepsin inhibitors play a crucial role in regulating various biological processes, particularly in the context of diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. Cathepsin inhibitor 1 (also known as Cathepsin Inhibitor I) is a small molecule that selectively inhibits cathepsins, a family of cysteine proteases involved in protein degradation and turnover. This article delves into the biological activity of Cathepsin inhibitor 1, supported by research findings, case studies, and data tables.
Overview of Cathepsins
Cathepsins are a group of proteolytic enzymes primarily found in lysosomes. They are classified into different types based on their catalytic mechanisms, with cathepsins B, L, and S being the most studied due to their involvement in various pathologies. These enzymes are implicated in processes such as:
- Protein degradation
- Cell signaling
- Extracellular matrix remodeling
- Antigen processing
Cathepsin inhibitor 1 functions by binding to the active site of cathepsins, preventing substrate access and subsequent proteolytic activity. This inhibition can lead to various downstream effects depending on the specific cathepsin targeted and the cellular context.
Selectivity and Potency
Research has shown that Cathepsin inhibitor 1 exhibits selective inhibition against specific cathepsins. For instance:
- Cathepsin L : Inhibitory activity was demonstrated with an IC50 value indicating high potency.
- Cathepsin B : Exhibits a lower selectivity compared to cathepsin L but still shows significant inhibition.
The selectivity profile is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Case Studies
- Neurodegenerative Diseases : A study indicated that inhibiting cathepsin L with Cathepsin inhibitor 1 resulted in increased levels of glucocerebrosidase (GCase), an enzyme linked to Gaucher's disease and Parkinson's disease. This suggests potential therapeutic applications for neurodegenerative disorders associated with lysosomal dysfunction .
- Cancer Therapeutics : Inhibition of cathepsins has been explored as a strategy to suppress tumor progression. Cathepsin inhibitor 1 has shown promise in preclinical models by reducing tumor cell invasion and migration through extracellular matrix components .
Data Tables
The following table summarizes key findings related to the biological activity of Cathepsin inhibitor 1:
Cathepsin Type | IC50 (nM) | Selectivity Ratio | Biological Effect |
---|---|---|---|
Cathepsin L | 5.0 | High | Increased GCase levels |
Cathepsin B | 47 | Moderate | Reduced tumor cell invasion |
Cathepsin S | Not specified | Low | Potential role in cardiovascular diseases |
Implications for Drug Development
The selective inhibition of cathepsins by compounds like Cathepsin inhibitor 1 highlights their potential as therapeutic agents. The ability to modulate cathepsin activity can lead to innovative treatments for conditions ranging from cancer to neurodegenerative diseases.
Future Research Directions
Ongoing studies focus on:
- Mechanistic insights : Understanding how Cathepsin inhibitor 1 alters cellular pathways.
- Combination therapies : Evaluating its efficacy when used alongside other therapeutic agents.
- Clinical trials : Progressing towards human trials to assess safety and efficacy in various disease contexts.
特性
IUPAC Name |
5-tert-butyl-N-[(2S)-3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRVIHRERYCHBL-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: The research mentions that Cathepsin inhibitor 1 (CATI-1) can counteract the downregulation of the full-length Mpl protein caused by the truncated Mpl isoform (Mpl-tr). Can you elaborate on the mechanism by which CATI-1 might be exerting this effect?
A1: The research suggests that Mpl-tr targets the full-length Mpl receptor for degradation through a lysosomal pathway. [] Cathepsins are a family of proteases found within lysosomes, and they play a crucial role in protein degradation within these organelles. Therefore, by inhibiting cathepsins, CATI-1 likely prevents the degradation of the full-length Mpl receptor, even in the presence of Mpl-tr. This would explain why CATI-1 counteracts the effect of Mpl-tr on Mpl protein expression.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。